Acetoin

Description

Significance of Acetoin (B143602) as a Bio-based Platform Chemical

This compound's significance as a bio-based platform chemical is rooted in its versatile applications and its potential to be produced from renewable resources, offering an alternative to petrochemical-based synthesis. procurementresource.comresearchgate.netnih.gov Its functional groups allow for conversion into a range of value-added chemicals. procurementresource.comresearchgate.netnih.gov

Classification within Department of Energy Priority Chemicals

This compound has been recognized for its potential by the United States Department of Energy (DOE). It is listed as one of the 30 bio-based platform chemicals prioritized for development and utilization. researchgate.netresearchgate.netplos.orgnih.gov This classification highlights its importance in the transition towards a bio-based economy and the production of chemicals from renewable feedstocks like sugars and lignocellulosic biomass. nih.govnrel.gov

Role as a Precursor for Value-Added Biochemicals

This compound serves as a crucial precursor for the synthesis of several important value-added biochemicals. procurementresource.comresearchgate.netresearchgate.netnih.gov One prominent example is 2,3-butanediol (B46004) (2,3-BD), another significant bio-based platform chemical. researchgate.netnih.govplos.orgnih.govmdpi.com The metabolic pathways for this compound and 2,3-butanediol are closely linked, with this compound often being an intermediate or a co-product in 2,3-BD fermentation. plos.orgnih.govmdpi.com

Beyond 2,3-butanediol, this compound can be converted into liquid hydrocarbon fuels and heterocyclic compounds. researchgate.netresearchgate.netnih.gov For instance, it is a precursor for the synthesis of 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP), an alkaloid with pharmaceutical applications. researchgate.netresearchgate.netresearchgate.net Its role as a building block extends to the enzymatic synthesis of aroma fatty acid esters. researchgate.net

Here is a table summarizing some key biochemicals derived from this compound:

| Derived Biochemical | Applications |

| 2,3-Butanediol | Platform chemical, potential biofuel precursor, various industrial applications. researchgate.netnih.govplos.orgnih.govmdpi.com |

| Liquid hydrocarbon fuels | Renewable transportation fuels. researchgate.netresearchgate.netresearchgate.netnih.gov |

| Heterocyclic compounds | Pharmaceutical intermediates, flavor compounds. researchgate.netresearchgate.netnih.gov |

| 2,3,5,6-Tetramethylpyrazine (TTMP) | Pharmaceutical ingredient. researchgate.netresearchgate.netresearchgate.net |

| Aroma fatty acid esters | Flavor and fragrance compounds. researchgate.net |

Overview of Research Trajectories in this compound Science

Current research in this compound science is largely focused on improving its biological production and expanding its applications. Significant effort is directed towards optimizing microbial fermentation processes using various microorganisms, including Klebsiella, Bacillus, Enterobacter, Lactococcus, and Serratia. nih.govmdpi.comresearchgate.net Strategies involve metabolic engineering to enhance this compound yield and purity, often by redirecting metabolic flux and minimizing by-product formation like 2,3-butanediol, lactic acid, and succinic acid. plos.orgnih.govmdpi.com

Advances in biological production include exploring electrode-assisted fermentation, whole-cell biocatalysis, and cell-free biocatalysis as alternatives or complements to traditional microbial fermentation. researchgate.netnih.gov Researchers are also investigating the use of low-cost, renewable feedstocks, such as lignocellulosic biomass hydrolysates, for this compound production. researchgate.netnih.gov

Another key research area is the development of efficient and sustainable downstream processing methods for this compound extraction and purification from fermentation broths, with a focus on avoiding organic solvents. lesaffre.com Techniques like pervaporation combined with distillation are being explored to achieve high purity levels required for various industries, such as food and cosmetics. lesaffre.com

Furthermore, research continues into the fundamental biological pathways and enzymes involved in this compound biosynthesis and catabolism to identify targets for metabolic engineering. researchgate.netnih.gov The role of cofactors like NAD+ in influencing this compound and 2,3-butanediol distribution is also an area of investigation. plos.orgmdpi.com

Compound PubChem CIDs

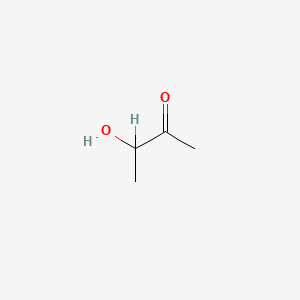

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWKJAVDOGWPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Record name | ACETYL METHYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024399 | |

| Record name | Acetoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetyl methyl carbinol appears as a light-yellow colored liquid that can form a crystalline solid when it dimerizes. Slightly denser than water. Hence sinks in water. Used to make other chemicals., Slightly yellow liquid; [Hawley] Forms solid dimer (C8H16O4) on standing or treatment with granulated zinc; [Merck Index] Slightly yellow liquid or paste; mp = 15 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid (monomer), or white crystalline powder (dimer) with a buttery odour, A light-yellow colored liquid. | |

| Record name | ACETYL METHYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Acetoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

148 °C at 760 mm Hg, 147.00 to 148.00 °C. @ 760.00 mm Hg, 298.4 °F | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

41 °C, 106 °F | |

| Record name | Acetoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Sparingly soluble in ether, petroleum ether, Soluble in alcohol, slightly soluble in ether., Miscible with alcohol, propylene glycol; insoluble in vegetable oil, Miscible in water., 1000 mg/mL at 20 °C, insoluble in vegetable oils; miscible with alcohol, water, propylene glycol | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Acetoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9972 g/cu cm at 17 °C, 1.005-1.019 | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

2.69 [mmHg], 2.7X10+0 at 25 °C /Estimated/, 2.7x10 (est) | |

| Record name | Acetoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Slightly yellow liquid or crystals | |

CAS No. |

513-86-0, 51555-24-9 | |

| Record name | ACETYL METHYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-2-butanon, Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG4D34CO2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

15 °C, 59 °F | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Biological Synthesis Pathways and Enzymology of Acetoin

Microbial Biosynthesis of Acetoin (B143602): Fundamental Pathways

The primary and most well-characterized route for this compound biosynthesis in microorganisms originates from pyruvate (B1213749), a central intermediate in glycolysis. This pathway is a key component of what is known as 2,3-butanediol (B46004) fermentation.

Pyruvate-Acetolactate-Acetoin Pathway

The most common and efficient pathway for this compound production in bacteria involves a two-step enzymatic conversion of pyruvate. mdpi.com This pathway serves as a crucial metabolic route for many bacteria to prevent the acidification of their environment by redirecting excess pyruvate away from acid production. nih.gov

This process is catalyzed by two key enzymes: acetolactate synthase (ALS) and acetolactate decarboxylase (ALDC). nih.gov

Acetolactate synthase (EC 2.2.1.6), also known as α-acetolactate synthase, is a thiamine pyrophosphate (ThDP)-dependent enzyme that catalyzes the first committed step in this compound biosynthesis. ebi.ac.ukwikipedia.org It facilitates the condensation of two molecules of pyruvate to form one molecule of α-acetolactate, with the release of a molecule of carbon dioxide. nih.govebi.ac.uk

There are two main types of acetolactate synthase: a catabolic form involved in butanediol (B1596017) fermentation and an anabolic form (also known as acetohydroxy acid synthase or AHAS) involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). nih.govebi.ac.uk The catabolic ALS, which is the focus here, exhibits high efficiency in converting pyruvate to α-acetolactate. nih.gov The mechanism involves the ThDP cofactor attacking the carbonyl carbon of the first pyruvate molecule, followed by decarboxylation to form a hydroxyethyl-ThDP intermediate. This intermediate then nucleophilically attacks the carbonyl carbon of a second pyruvate molecule to form α-acetolactate. ebi.ac.uk

Optimal Conditions: The optimal activity for ALS can vary between different microorganisms. For instance, the AlsS1 enzyme in Acetobacter pasteurianus shows optimal activity at 55°C and a pH of 6.5. nih.govnih.gov

The enzyme's function is highly specific for α-acetolactate. Structural analyses have revealed that ALDC often contains a metal ion, such as zinc, in its active site, coordinated by histidine residues, which is crucial for its catalytic activity. nih.govmdpi.comnih.gov

Enzyme Properties: The kinetic properties of ALDC differ among bacterial species. For example, the ALDC from Enterobacter cloacae has a Km value of 12.19 mM for α-acetolactate. nih.gov The optimal pH for this enzyme was found to be 6.5. nih.gov

Alternative and Minor Biosynthetic Routes

While the pyruvate-acetolactate-acetoin pathway is predominant, alternative routes for this compound synthesis exist. One such route involves the non-enzymatic oxidative decarboxylation of α-acetolactate to form diacetyl, which is then reduced to this compound by a diacetyl reductase. mdpi.comnih.gov This pathway is generally less significant for large-scale this compound production but can contribute to the flavor profiles of fermented foods.

Additionally, some acetogenic bacteria, which can utilize C1 gases like carbon monoxide (CO), have been shown to produce 2,3-butanediol, with this compound as the intermediate. asm.orgnih.govasm.org This suggests a biosynthetic route linked to the Wood-Ljungdahl pathway of carbon fixation.

Regulation of this compound Biosynthesis at the Gene and Enzyme Levels

The biosynthesis of this compound is tightly regulated at both the genetic and enzymatic levels to ensure metabolic balance within the cell. The genes encoding ALS and ALDC, often denoted as alsS and alsD respectively, are typically organized in an operon, sometimes including the gene for 2,3-butanediol dehydrogenase (bdh). nih.gov

A common regulatory element is a LysR-type transcriptional regulator (LTTR) gene, often named alsR, located upstream of the als operon. nih.gov This regulator can activate the transcription of the alsS and alsD genes in response to specific metabolic signals, such as changes in pH or the availability of substrate. For example, in Acetobacter pasteurianus, the disruption of the alsR gene leads to a decrease in this compound yield and downregulation of alsS1 and alsD gene transcription. nih.govnih.gov

Enzyme activity can also be regulated by factors such as substrate availability and the presence of cofactors. The intracellular redox state, particularly the NADH/NAD⁺ ratio, can influence the flux towards this compound production. mdpi.com

Enzymatic Interconversions and Related Metabolic Fluxes

This compound is not always the final product of microbial metabolism. It can be further converted to 2,3-butanediol by the action of 2,3-butanediol dehydrogenase (BDH), an NADH-dependent enzyme. mdpi.com This interconversion is crucial for regenerating NAD⁺, which is essential for maintaining glycolytic flux. mdpi.com The direction of this reaction is heavily influenced by the cellular redox balance and oxygen availability.

Metabolic flux analysis reveals that under certain conditions, a significant portion of the carbon flux from glycolysis can be directed towards this compound and 2,3-butanediol production. nih.gov For instance, activating a silent glycerol (B35011) catabolism pathway in a Klebsiella pneumoniae mutant resulted in over 90% of the carbon flux being redirected to this compound biosynthesis. nih.gov This highlights the potential to manipulate metabolic fluxes for enhanced this compound production through metabolic engineering. The relationship between enzyme expression levels and metabolic flux is complex, as flux is controlled by multiple factors including enzyme concentration, substrate and product concentrations, and allosteric regulation. embopress.orgresearchgate.net

This compound and 2,3-Butanediol Interconversion

This compound and 2,3-butanediol (2,3-BD) are closely linked metabolites that can be interconverted in a reversible enzymatic reaction. nih.govresearchgate.net This interconversion is a pivotal step in the 2,3-butanediol fermentation pathway, allowing microorganisms to modulate their metabolic flux and maintain redox balance in response to changing environmental conditions. mdpi.com The direction of the reaction—whether this compound is reduced to 2,3-BD or 2,3-BD is oxidized to this compound—is largely dictated by the intracellular redox state. researchgate.net

The enzyme responsible for catalyzing the reversible reaction between this compound and 2,3-butanediol is butanediol dehydrogenase (BDH), also known as this compound reductase (ACR). researchgate.netnih.gov This enzyme belongs to the family of oxidoreductases and plays a central role in the production of these compounds. nih.gov BDH/ACR facilitates the transfer of hydride ions from the nicotinamide adenine dinucleotide (NADH) cofactor to this compound, reducing it to 2,3-butanediol. Conversely, it can also catalyze the oxidation of 2,3-butanediol back to this compound by reducing NAD+ to NADH. nih.gov

The specificity of BDH can vary between different microorganisms, leading to the production of different stereoisomers of 2,3-butanediol. mdpi.com The enzyme's activity is also influenced by environmental factors such as pH and temperature. For instance, the BDH from Corynebacterium crenatum SYPA5-5 exhibits optimal activity for the reduction of this compound at a pH of 4.0, while its optimal pH for the oxidation of 2,3-butanediol is 10.0. nih.gov

Below is a table summarizing the key characteristics of Butanediol Dehydrogenase / this compound Reductase.

| Characteristic | Description | References |

|---|---|---|

| Enzyme Name | Butanediol Dehydrogenase (BDH), this compound Reductase (ACR) | researchgate.netnih.gov |

| Enzyme Class | Oxidoreductase | nih.gov |

| Reaction | This compound + NADH + H⁺ ↔ 2,3-Butanediol + NAD⁺ | nih.govnih.gov |

| Cofactor | NADH/NAD⁺ | nih.gov |

| Function | Catalyzes the reversible interconversion of this compound and 2,3-butanediol. | nih.govnih.gov |

| Regulation | Activity is heavily influenced by the intracellular NADH/NAD⁺ ratio and pH. | mdpi.comnih.govnih.gov |

The intracellular ratio of NADH to NAD+ is a critical determinant of the direction of the BDH/ACR-catalyzed reaction and, consequently, this compound metabolism. nih.govnih.gov A high NADH/NAD+ ratio, typically occurring during active glycolysis when there is an abundance of a carbon source like glucose, drives the reaction towards the reduction of this compound to 2,3-butanediol. mdpi.com This process consumes the excess NADH generated from glycolysis, helping to regenerate NAD+ and maintain redox homeostasis within the cell. mdpi.com

Conversely, when the primary carbon source is depleted and the cell enters a state of starvation, the NADH/NAD+ ratio decreases. mdpi.com Under these conditions, microorganisms can utilize the stored 2,3-butanediol as a carbon and energy source by oxidizing it back to this compound. researchgate.net This reaction regenerates NADH, which can then enter the electron transport chain to produce ATP. Therefore, the interconversion of this compound and 2,3-butanediol, governed by the NADH/NAD+ balance, serves as a dynamic system for managing the cell's redox state. mdpi.com Manipulating this cofactor balance is a key strategy in metabolic engineering to enhance the production of either this compound or 2,3-butanediol. nih.govnih.gov

This compound as a By-product in Other Microbial Metabolisms

This compound is frequently produced as a major by-product in what is known as mixed-acid fermentation, a metabolic strategy employed by many facultative anaerobes. mdpi.com When microorganisms are cultivated in an environment with an excess of fermentable sugars, the rate of glycolysis can exceed the capacity of the tricarboxylic acid (TCA) cycle and respiratory chain to process the resulting pyruvate. researchgate.net This metabolic state, often referred to as "overflow metabolism," leads to the accumulation of pyruvate.

To cope with this pyruvate surplus, cells divert the metabolic flux towards alternative pathways. embopress.org Instead of converting pyruvate to acidic end products like lactate (B86563), acetate (B1210297), or formate, the cell channels it into the 2,3-butanediol pathway. mdpi.com In this pathway, two molecules of pyruvate are condensed to form α-acetolactate, which is then decarboxylated to produce the neutral compound this compound. researchgate.net This production of this compound is a hallmark of overflow metabolism in various bacteria, including species of Bacillus and Enterobacter. mdpi.comresearchgate.net

Physiological Roles of this compound in Microorganisms

The synthesis of this compound is not merely a metabolic overflow but serves distinct physiological purposes that enhance microbial survival and fitness. nih.gov Its production is a strategic response to specific environmental and intracellular conditions, primarily related to carbon flux and pH stress. researchgate.net

Pyruvate Overflow Metabolism and pH Regulation

One of the most critical functions of this compound production is the prevention of excessive acidification of the cytoplasm and the surrounding environment. nih.govnih.gov As mentioned, high glycolytic flux can lead to the accumulation of pyruvate. The subsequent conversion of this pyruvate into acidic compounds such as lactic acid and acetic acid can cause a rapid drop in intracellular and extracellular pH, which can inhibit growth and damage cellular components.

By shunting excess pyruvate towards the synthesis of this compound, a nearly neutral molecule, microorganisms can effectively dispose of excess carbon without contributing to acidification. researchgate.net The conversion of two molecules of the acidic precursor pyruvate into one molecule of neutral this compound is a key mechanism for maintaining pH homeostasis. nih.gov This is particularly important for bacteria that engage in mixed-acid fermentation, allowing them to continue metabolizing sugars even when acid concentrations in the medium become inhibitory.

Energy Storage Strategies

Beyond its role in pH regulation and redox balance, this compound, along with its reduced form 2,3-butanediol, serves as an external carbon and energy storage compound. nih.govmdpi.comresearchgate.net When readily available energy sources like glucose are abundant, microorganisms produce and excrete this compound. researchgate.net

Once the primary substrate is exhausted, these microorganisms can re-assimilate the stored this compound and 2,3-butanediol and catabolize them to generate energy and support growth. mdpi.com The this compound can be converted back to pyruvate or into acetyl-CoA, which then enters the TCA cycle for complete oxidation, thereby providing the cell with the necessary energy and reducing power for survival under starvation conditions. researchgate.net This strategy allows microbes to efficiently manage resources, storing excess carbon during times of plenty for later use during periods of scarcity.

Adaptive Responses to Environmental Stressors

The production of this compound is a key adaptive strategy for various microorganisms to survive and thrive under diverse environmental challenges, including acid stress, oxidative stress, and conditions that favor biofilm formation.

Acid Stress: A primary adaptive role of this compound synthesis is to counteract the detrimental effects of acidic environments. In many bacteria, the fermentation of sugars leads to the accumulation of acidic byproducts, which can lower the intracellular pH and inhibit essential metabolic processes. The synthesis of this compound from pyruvate provides a mechanism to divert excess pyruvate away from acid-producing pathways, thus preventing excessive acidification of the cytoplasm nih.gov. This metabolic shift helps maintain pH homeostasis, allowing the microorganism to continue to grow and metabolize even in acidic conditions matilda.sciencebrandeis.edu. For instance, in Lactococcus lactis, this compound production is a crucial response when grown in carbohydrate-rich media, preventing the toxic accumulation of pyruvic acid nih.gov.

Biofilm Formation: Biofilm formation is a critical survival strategy for microorganisms, providing protection against a range of environmental stressors researchgate.netnih.govmdpi.com. The production of this compound has been linked to the regulation of biofilm formation in some bacterial species. Under stressful conditions, the switch from a planktonic (free-swimming) to a biofilm lifestyle can be influenced by metabolic shifts, including the pathways leading to this compound nih.govmdpi.com. While the precise molecular mechanisms are still being elucidated, it is understood that this compound can act as a signaling molecule within the bacterial community, influencing the expression of genes involved in biofilm matrix production and development. This allows bacteria to form robust communities that are more resistant to environmental challenges researchgate.netnih.gov.

Table 1: Adaptive Responses to Environmental Stressors Mediated by this compound

| Stressor | Microbial Response | Mechanism of Action | References |

| Acid Stress | Prevention of internal acidification | Diverts pyruvate from acid-producing pathways to the neutral compound this compound, maintaining pH homeostasis. | nih.gov |

| Oxidative Stress | Alteration of membrane fatty acid composition | Increased production of cyclopropane fatty acids in response to this compound toxicity, enhancing membrane stability. | nih.gov |

| General Environmental Stress | Enhanced biofilm formation | This compound can act as a signaling molecule, influencing the expression of genes required for biofilm development and maturation. | researchgate.netnih.gov |

This compound Biosynthesis in Higher Organisms (Plants, Insects, Animals)

While extensively studied in microorganisms, the biosynthesis and physiological roles of this compound are also recognized in higher organisms, including plants, insects, and animals nih.gov.

Plants: In the plant kingdom, this compound is recognized as a potent plant growth-promoting substance and a mediator of defense responses. It can be produced by plant-associated bacteria, such as plant growth-promoting rhizobacteria (PGPR), and subsequently taken up by the plant, or potentially synthesized by the plant itself mdpi.commdpi.com.

Exogenous application of this compound has been shown to significantly enhance plant growth, including shoot and root biomass mdpi.com. Furthermore, this compound plays a crucial role in helping plants withstand abiotic stresses like salinity. Under saline conditions, this compound treatment can improve net leaf photosynthesis and the activities of various defense enzymes, thereby mitigating the negative impacts of salt stress mdpi.commdpi.comresearchgate.net.

This compound also acts as a signaling molecule in plant defense against pathogens. It can induce systemic resistance, a state of heightened defense preparedness throughout the plant, making it more resistant to subsequent infections nih.gov. This induced systemic resistance is often mediated through the activation of plant signaling pathways involving hormones like jasmonic acid and ethylene (B1197577) nih.gov.

The key enzymes involved in this compound biosynthesis in microorganisms, such as α-acetolactate synthase and α-acetolactate decarboxylase, have been identified mdpi.comnih.gov. While the precise enzymatic pathways in plants are less characterized, it is believed that similar enzymatic reactions, starting from pyruvate, are likely involved mdpi.com.

Table 2: Effects of this compound on Plant Growth and Stress Response in Lettuce (Lactuca sativa)

| Treatment | Condition | Observed Effect | Reference |

| This compound Application | Non-saline | Increased shoot and root dry weight. | mdpi.com |

| This compound Application | Saline | Increased net leaf photosynthesis and defense enzyme activities. | mdpi.com |

| This compound Application | Pathogen exposure (Pseudomonas syringae) | Induction of systemic resistance, leading to reduced disease symptoms. | nih.gov |

Insects: In the insect world, this compound serves as a crucial chemical signal, primarily functioning as a pheromone or a pheromone synergist researchgate.net. Pheromones are chemical substances released by an animal that affect the behavior or physiology of others of its species wikipedia.orgresearchgate.netfrontiersin.orgwikipedia.org. This compound has been identified as a component of the aggregation pheromone in several insect species, such as the palm weevil Rhynchophorus palmarum researchgate.net. In this context, it acts to attract both males and females to a specific location, often a food source or a suitable site for mating and oviposition.

Furthermore, this compound can act as a synergist, enhancing the attractiveness of other pheromone components. For instance, in R. palmarum, this compound significantly increases the response of weevils to the primary male-produced aggregation pheromone, rhynchophorol researchgate.net. The biosynthesis of this compound in insects is thought to occur through pathways similar to those in microorganisms, likely involving the enzymatic conversion of pyruvate researchgate.netnih.govnyu.edueje.cz.

Animals: The presence of this compound has also been reported in various animal tissues and fluids, although its biosynthesis and physiological roles are less well-defined compared to microorganisms and plants nih.gov. It is considered a volatile organic compound that can be produced through microbial activity in the gut or as a metabolic byproduct in the host's tissues. Further research is needed to fully elucidate the pathways and functions of this compound in animals.

Metabolic Engineering and Synthetic Biology for Enhanced Acetoin Production

Strain Engineering Strategies for Increased Acetoin (B143602) Titer and Yield

Strain engineering plays a crucial role in developing efficient microbial cell factories for this compound production. Key strategies involve manipulating the expression of genes in the this compound biosynthetic pathway, blocking competing metabolic routes, and optimizing cofactor availability. researchgate.net

Overexpression of Key Biosynthetic Enzymes (ALS, ALDC)

The core this compound biosynthetic pathway involves the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate, catalyzed by acetolactate synthase (ALS), followed by the decarboxylation of α-acetolactate to this compound by acetolactate decarboxylase (ALDC). mdpi.com Overexpression of the genes encoding these key enzymes, such as alsS (ALS) and alsD (ALDC), is a common strategy to enhance this compound production by increasing the metabolic flux through the pathway. mdpi.comnih.gov

Introducing a heterologous this compound pathway containing als and aldC genes driven by a strong promoter has been shown to significantly enhance this compound production in Zymomonas mobilis. mdpi.com In one study, introducing an optimized aldC gene increased this compound production by 15%, while a high-affinity als gene improved the titer by 24% to 6.23 g/L compared to the original strain. mdpi.com In Saccharomyces cerevisiae, overexpression of alsS and alsD from Bacillus subtilis was employed to improve this compound production. nih.gov Similarly, in Parageobacillus thermoglucosidasius, using heterologous ALS and ALD enzymes helped construct a functional pathway for this compound and 2,3-butanediol (B46004) production. frontiersin.orgresearchgate.net

Blocking Competing Metabolic Pathways

To maximize this compound yield, it is essential to minimize the carbon flux diverted to competing metabolic pathways that consume pyruvate or this compound. researchgate.netfrontiersin.org

This compound can be reversibly converted to 2,3-butanediol (2,3-BDO) by 2,3-butanediol dehydrogenase (BDH). nih.govmdpi.com Disrupting the genes encoding BDH is a widely used strategy to prevent the conversion of this compound to 2,3-BDO and thus increase this compound accumulation. nih.govmdpi.comfrontiersin.org

In Saccharomyces cerevisiae, deleting BDH1, which encodes butanediol (B1596017) dehydrogenase, was performed to improve this compound production. nih.gov In Bacillus licheniformis, deleting the two 2,3-butanediol dehydrogenase encoding genes, budC and gdh, resulted in an engineered strain that produced 64.2 g/L this compound from glucose in fed-batch fermentation. frontiersin.org This yield was 84.1% of the theoretical value. frontiersin.org Deletion of bdhA and acoA genes in a genome-reduced Bacillus subtilis strain improved xylose utilization efficiency and increased this compound production to 3.71 g/L. nih.gov Further engineering of this strain resulted in up to 23.3 g this compound/l from xylose. nih.gov

Table 1: Impact of BDH Gene Disruption on this compound Production

| Microorganism | Genes Disrupted | This compound Titer (g/L) | Notes | Source |

| Saccharomyces cerevisiae | BDH1 | Not specified | Part of a strategy including overexpression of alsS and alsD and expression of noxE. nih.gov | nih.gov |

| Bacillus licheniformis | budC, gdh | 64.2 | Achieved in fed-batch fermentation. frontiersin.org | frontiersin.org |

| Bacillus subtilis | bdhA, acoA | 23.3 | Produced from xylose in an engineered strain. nih.gov | nih.gov |

Pyruvate is a key metabolic intermediate and a precursor for this compound synthesis. csic.es Competing pathways originating from pyruvate lead to the formation of by-products such as lactate (B86563), acetate (B1210297), and ethanol (B145695), reducing the carbon flux available for this compound production. mdpi.comfrontiersin.orgcsic.es Minimizing the formation of these by-products is crucial for enhancing this compound yield. frontiersin.org

Strategies include the deletion of genes involved in the synthesis of these by-products. In Parageobacillus thermoglucosidasius, the formation of by-products was minimized by deleting competing pathways surrounding the pyruvate node. frontiersin.orgresearchgate.net In Lactococcus lactis, mutation or deletion of the ldh gene, encoding lactate dehydrogenase, has been used to redirect pyruvate flux towards this compound and diacetyl production. csic.esnih.gov Reducing the activity of pyruvate dehydrogenase (pdh) has also been shown to increase this compound production in Lactococcus lactis. csic.es In Saccharomyces cerevisiae, the production of ethanol and glycerol (B35011) was largely eliminated by deleting multiple alcohol dehydrogenase genes (ADH1 to ADH5) and glycerol 3-phosphate dehydrogenase genes (GPD1 and GPD2). nih.gov

Cofactor Engineering and Redox Balance Optimization

This compound production can be influenced by the availability of cofactors, particularly the balance between NADH and NAD+. mdpi.comnih.gov Maintaining an optimal redox balance is crucial for efficient cellular metabolism and can help improve this compound production. mdpi.com

Introducing NADH oxidase (Nox) is a strategy to regenerate NAD+ from NADH, thereby influencing the intracellular redox state. mdpi.comd-nb.infonih.gov This can be beneficial for this compound production, especially in pathways where NADH accumulates. mdpi.com

In Zymomonas mobilis, the introduction of a gene encoding water-forming NADH oxidase (noxE) was used for NADH cofactor balance. mdpi.com This resulted in a remarkable increase in this compound production to 6.87 g/L, accompanied by a decrease in lactate formation. mdpi.com The introduction of noxE also enhanced ethanol production in this engineered strain. mdpi.com In Saccharomyces cerevisiae, NAD+ regeneration through overexpression of water-forming NADH oxidase (NoxE) from Lactococcus lactis successfully relieved the cofactor imbalance generated during this compound production from glucose. nih.gov In Klebsiella pneumoniae, heterologous expression of NADH oxidase led to significant decreases in intracellular NADH concentration and the NADH/NAD+ ratio, resulting in an almost tripled this compound production compared to the parent strain in batch culture. nih.gov

Table 2: Effect of NADH Oxidase Introduction on this compound Production

| Microorganism | NADH Oxidase Source | Effect on this compound Production | Notes | Source |

| Zymomonas mobilis | noxE | Increased to 6.87 g/L | Also decreased lactate and enhanced ethanol production. mdpi.com | mdpi.com |

| Saccharomyces cerevisiae | NoxE (L. lactis) | Improved (part of combined strategy) | Relieved cofactor imbalance during glucose fermentation. nih.gov | nih.gov |

| Klebsiella pneumoniae | Heterologous Nox | Almost tripled in batch culture | Decreased intracellular NADH and NADH/NAD+ ratio. nih.gov | nih.gov |

| Bacillus subtilis | yodC | 91.8 g/L | Achieved using a whole-cell biocatalyst with NAD+ regeneration system. nih.govresearchgate.net | nih.govresearchgate.net |

Manipulation of NADH/NAD+ Ratio

The balance of the intracellular NADH/NAD+ ratio is crucial for efficient this compound production, particularly in organisms where this compound biosynthesis is linked to NAD+ regeneration or competes with NADH-dependent pathways. mdpi.complos.orgnih.gov An unbalanced NADH/NAD+ ratio can hinder metabolic flux and even lead to the accumulation of toxic byproducts. mdpi.com

Strategies to manipulate the NADH/NAD+ ratio for enhanced this compound production include the introduction of NADH oxidase (NoxE), an enzyme that catalyzes the oxidation of NADH to NAD+ using oxygen as an electron acceptor. mdpi.complos.org In Zymomonas mobilis, the introduction of noxE significantly enhanced this compound production by improving NADH cofactor balance and providing NAD+ for efficient glycolysis and cell growth. mdpi.com Similarly, co-expression of NADH oxidase and 2,3-butanediol dehydrogenase in engineered Bacillus subtilis led to a dramatic decrease in the intracellular NADH concentration and NADH/NAD+ ratio, resulting in significantly increased this compound production. plos.orgnih.gov

Another approach involves the deletion of genes encoding endogenous NADH oxidation pathways. For instance, deleting the ndh gene in Z. mobilis, which is involved in NADH-dependent respiration, redirected carbon flux from ethanol to this compound production and improved cell growth under aerobic conditions. mdpi.com In Bacillus subtilis, inactivation of the endogenous NADH oxidase gene (yodC) was beneficial for enhancing metabolic flux toward 2,3-butanediol biosynthesis, which is closely related to this compound production. osti.gov

Furthermore, manipulating the oxidative pentose (B10789219) phosphate (B84403) pathway can also influence the NADH/NADPH ratio, which in turn affects this compound and 2,3-butanediol proportions. nih.gov Overexpression of glucose-6-phosphate dehydrogenase, a key enzyme in this pathway, decreased the intracellular NADH/NADPH and NADH/NAD+ ratios, leading to enhanced this compound production in Bacillus subtilis. nih.gov

Carbon Flux Redistribution

Redirecting carbon flux towards the this compound biosynthesis pathway is a primary strategy in metabolic engineering for improving this compound yield. researchgate.netacs.org This often involves enhancing the activity of enzymes in the this compound pathway while simultaneously reducing or blocking competing pathways. researchgate.net

The core this compound biosynthesis pathway involves the condensation of two molecules of pyruvate into alpha-acetolactate by acetolactate synthase (ALS), followed by the decarboxylation of alpha-acetolactate to this compound by alpha-acetolactate decarboxylase (ALDC). researchgate.net Introducing heterologous genes encoding Als and AldC has been a common strategy to establish or enhance this compound production in various hosts, such as Zymomonas mobilis. researchgate.netmdpi.com

Blocking competing byproduct pathways is another crucial aspect of carbon flux redistribution. In many microorganisms, pyruvate can be channeled into various byproducts like ethanol, lactate, acetate, and formate, which compete with this compound biosynthesis for the carbon source. osti.gov Strategies include the deletion or down-regulation of genes involved in these competing pathways. For example, in Z. mobilis, inhibiting the expression of the pdc gene, encoding pyruvate decarboxylase, using a CRISPRi system redirected carbon from ethanol production to this compound biosynthesis. researchgate.netmdpi.comresearchgate.net Similarly, in Bacillus licheniformis, restricting flux through endogenous this compound pathways and siphoning carbon substrate into alternative energy-producing pathways resulted in a substantial reduction in this compound accumulation. oup.com

In Corynebacterium glutamicum, strategies to redirect carbon flux towards this compound synthesis included blocking anaplerotic pathways and attenuating key genes of the TCA cycle. nih.gov Combining the attenuation of citrate (B86180) synthase and inactivation of phosphoenolpyruvate (B93156) carboxylase showed a significant synergistic effect on this compound production. nih.gov

Elimination of Inhibitor Effects

Inhibitory effects from substrates, products, or byproducts can significantly limit microbial growth and this compound production. researchgate.net Addressing these inhibitions is essential for achieving high titers.

One example of an inhibitor effect is the accumulation of organic acids like lactate and acetate, which can lead to a drop in pH and inhibit microbial growth. nih.gov In Vibrio cholerae, this compound production helps to metabolize glucose without a significant pH drop, suggesting that inhibiting this compound fermentation can lead to acidic stress and cell elimination under glucose-rich conditions. nih.gov This highlights how metabolic byproducts can act as inhibitors and how manipulating this compound production can influence this.

While the provided search results touch upon inhibitors in the context of V. cholerae elimination by targeting this compound production nih.gov and mention high substrate concentrations as a potential inhibition in Bacillus species mdpi.com, detailed strategies specifically focused on eliminating inhibitor effects to enhance this compound production across various microorganisms are less explicitly detailed in the provided snippets compared to cofactor manipulation and carbon flux redistribution. However, the general principle of minimizing byproduct formation, as discussed in carbon flux redistribution, inherently contributes to reducing potential inhibitory effects from those byproducts.

Optimization of Host Microorganisms for this compound Production

Selecting and optimizing suitable host microorganisms is critical for efficient and economical this compound production. Different species offer unique metabolic capabilities and advantages for specific fermentation processes.

Bacillus Species as Industrial Producers

Bacillus species, particularly Bacillus subtilis and Bacillus licheniformis, are widely recognized as promising industrial hosts for this compound production due to their generally regarded as safe (GRAS) status, high secretion capacity, and well-established genetic manipulation tools. acs.orgplos.orgnih.govmdpi.com

Metabolic engineering efforts in Bacillus subtilis have focused on strategies such as redirecting carbon flux by deleting nonessential functional genes and enhancing the co-catalytic capacity of key enzymes in the this compound synthesis pathway through spatial modulation engineering. acs.org Logic gate circuits have also been built to regulate intracellular cofactor levels and metabolic flux distribution in a spatiotemporal manner, leading to significantly enhanced this compound production. acs.org Engineered Bacillus subtilis strains have achieved high this compound titers in fed-batch fermentation. acs.orgplos.orgnih.gov For instance, one engineered strain produced 91.8 g/L this compound with a productivity of 2.30 g/(L·h) using a whole-cell biocatalyst system with an NAD+ regeneration system. plos.orgnih.gov Another study reported a maximum this compound titer of 97.5 g/L with a production rate of 1.81 g/L/h in fed-batch fermentation using multivariate modular metabolic engineering. acs.org

Bacillus species naturally produce this compound as a major byproduct along with 2,3-butanediol. osti.gov In the 2,3-butanediol biosynthetic pathway in Bacillus species, butanediol dehydrogenase (BDH) catalyzes the conversion of this compound to 2,3-butanediol, which is an NADH-dependent reaction. osti.gov Therefore, manipulating NADH availability and the activity of BDH are key strategies in Bacillus for controlling the this compound to 2,3-butanediol ratio and enhancing this compound production. osti.gov Deletion of the bdhA gene, encoding (R,R)-2,3-butanediol dehydrogenase, in Bacillus subtilis significantly enhanced this compound synthesis. mdpi.com

Enterobacter Species for Lignocellulosic Conversion

Enterobacter species, such as Enterobacter aerogenes, have been explored for this compound production, particularly from low-cost substrates like lignocellulosic hydrolysates. academicjournals.org These bacteria can utilize a broad range of sugars present in such feedstocks.

Engineered Enterobacter strains have demonstrated the ability to co-utilize glucose, xylose, and arabinose, the main sugars found in lignocellulosic biomass, for this compound production. mdpi.com One recombinant E. coli strain (though the section title specifies Enterobacter, the snippet mentions E. coli utilizing mixed sugars) was reported to produce 62.2 g/L this compound from mixed sugars in a fed-batch process and 11.2 g/L this compound from lignocellulosic hydrolysate fermentation in flasks. mdpi.com While the direct application of Enterobacter species for lignocellulosic conversion to this compound is mentioned, specific detailed research findings on metabolic engineering strategies in Enterobacter for this purpose are less prominent in the provided snippets compared to Bacillus and Zymomonas.

Zymomonas mobilis for Extracellular this compound

Zymomonas mobilis is a Gram-negative bacterium known for its high glycolytic flux and efficient ethanol production via the Entner-Doudoroff pathway. mdpi.comnih.gov Under aerobic conditions, Z. mobilis can produce this compound as an extracellular product. researchgate.netmdpi.comresearchgate.net This extracellular production simplifies downstream purification, making Z. mobilis an attractive host for this compound production. mdpi.com

Metabolic engineering of Z. mobilis for enhanced this compound production has involved introducing a heterologous this compound pathway containing genes encoding acetolactate synthase (Als) and acetolactate decarboxylase (AldC). researchgate.netmdpi.comresearchgate.net Strategies to improve this compound levels in Z. mobilis also include manipulating NADH levels by introducing NADH oxidase (noxE) for cofactor balance and redirecting carbon flux from ethanol production to this compound biosynthesis by inhibiting pyruvate decarboxylase (pdc) expression using CRISPRi. researchgate.netmdpi.comresearchgate.net A recombinant Z. mobilis strain containing an artificial this compound operon and noxE achieved a maximum this compound titer of 8.8 g/L with a productivity of 0.34 g∙L−1∙h−1. researchgate.netmdpi.comresearchgate.net

While Z. mobilis primarily produces ethanol under anaerobic conditions, it exhibits active respiration aerobically for NAD+ regeneration, and under these conditions, this compound can accumulate. nih.govfrontiersin.org The simplicity of its central metabolism and its very active pyruvate decarboxylase, while beneficial for ethanol production, necessitates specific engineering strategies to redirect pyruvate towards this compound. nih.govfrontiersin.org

Here is a table summarizing some research findings on this compound production in different host microorganisms:

| Microorganism | Engineering Strategy | This compound Titer (g/L) | Productivity (g/L·h) | Reference |

| Bacillus subtilis | Co-expression of NADH oxidase and 2,3-butanediol dehydrogenase | 91.8 | 2.30 | plos.orgnih.gov |

| Bacillus subtilis | Multivariate modular metabolic engineering with spatiotemporal modulation | 97.5 | 1.81 | acs.org |

| Bacillus subtilis | Overexpression of oxidative pentose phosphate pathway enzymes | 43.3 | Not specified | nih.gov |

| Zymomonas mobilis | Introduction of heterologous this compound pathway (Als, AldC) and NADH oxidase (NoxE) | 8.8 | 0.34 | researchgate.netmdpi.comresearchgate.net |

| E. coli (Recombinant) | Utilization of mixed sugars (glucose, xylose, arabinose) - Note: Mentioned in section about Enterobacter, but refers to E. coli in snippet | 62.2 (fed-batch) | Not specified | mdpi.com |

| E. coli (Recombinant) | Fermentation of lignocellulosic hydrolysate - Note: Mentioned in section about Enterobacter, but refers to E. coli in snippet | 11.2 (flask) | Not specified | mdpi.com |

Corynebacterium glutamicum for Optically Pure this compound

Corynebacterium glutamicum, a generally regarded as safe (GRAS) microorganism, has emerged as a promising host for the production of optically pure this compound enantiomers. nih.govchalmers.sersc.org Significant efforts have been dedicated to engineering this bacterium to improve (3R)-acetoin and D-(-)-acetoin production from glucose. nih.govrsc.org

Metabolic engineering strategies in C. glutamicum have included blocking anaplerotic pathways, attenuating key genes in the TCA cycle, and integrating additional copies of the alsSD operon, which encodes for α-acetolactate synthase and α-acetolactate decarboxylase, key enzymes in the this compound biosynthesis pathway. nih.govresearchgate.net Combinations of these strategies, such as the attenuation of citrate synthase and inactivation of phosphoenolpyruvate carboxylase, have shown synergistic effects on this compound production. nih.govresearchgate.net

Research has demonstrated the successful production of high titers of optically pure this compound using engineered C. glutamicum strains. One study reported a strain that produced 102.45 g/L of (3R)-acetoin with an optical purity exceeding 95% in a 5 L fermenter, achieving a yield of 0.419 g/g glucose and a productivity of 1.86 g/L/h. nih.govresearchgate.net Another study focused on the production of optically pure D-(-)-acetoin, constructing an engineered strain that achieved 96.2 g/L D-(-)-acetoin with a productivity of 1.30 g/L/h and optical purity surpassing 99.9% under aerobic conditions in a 5 L batch fermenter. rsc.orgrsc.org These achievements represent significant progress towards the industrial-level production of optically pure this compound using C. glutamicum. nih.govrsc.orgresearchgate.netrsc.org

| Engineered C. glutamicum Strain | This compound Titer (g/L) | Optical Purity (%) | Yield (g/g glucose) | Productivity (g/L/h) | Fermentation Volume (L) | This compound Stereoisomer | Source |

| CGS11 | 102.45 | >95 ((3R)-acetoin) | 0.419 | 1.86 | 5 | (3R)-acetoin | nih.govresearchgate.net |

| CGR7 | 96.2 | >99.9 (D-(-)-acetoin) | Not specified | 1.30 | 5 | D-(-)-acetoin | rsc.orgrsc.org |

Escherichia coli as a Model System

Escherichia coli is a widely used model organism in metabolic engineering due to its well-characterized genetics and ease of manipulation. It has been engineered to produce this compound, although it naturally ferments sugars via the mixed-acid fermentation pathway, which leads to significant acid production. nih.govfrontiersin.orgresearchgate.net Introducing the 2,3-butanediol fermentation pathway, which includes this compound as an intermediate, into E. coli can prevent lethal medium acidification and support growth at low pH. nih.govresearchgate.net

Metabolic engineering of E. coli for this compound production often involves the expression of heterologous genes, such as the budAB operon from Serratia plymuthica, which encodes for α-acetolactate synthase and α-acetolactate decarboxylase. nih.govfrontiersin.orgresearchgate.net Deleting competing pathways, such as those for mixed-acid fermentation products like lactate and acetate, can redirect carbon flux towards this compound. frontiersin.orgmdpi.com

Engineered E. coli strains have shown potential for this compound production from various carbon sources, including glucose and acetate. mdpi.comacs.org One study reported an engineered E. coli strain (GXASR-49RSF) that produced 81.62 g/L of (R)-acetoin with an enantiomeric purity of 96.5% in fed-batch fermentation using non-food raw materials. mdpi.comresearchgate.net Another approach involved developing E. coli strains to produce this compound and 2,3-butanediol from acetate as the sole carbon source through stepwise metabolic engineering. acs.org

E. coli has also been utilized in electro-fermentation processes for this compound production, where an electrode acts as a non-depletable electron acceptor. mdpi.com Engineering efforts in this area have focused on increasing space-time yields by improving electron transfer kinetics and optimizing central metabolism. mdpi.com

| Engineered E. coli Strain | This compound Titer (g/L) | Enantiomeric Purity (%) | Carbon Source | Fermentation Type | Source |

| GXASR-49RSF | 81.62 ((R)-acetoin) | 96.5 | Non-food raw materials | Fed-batch fermentation | mdpi.comresearchgate.net |

| Engineered for acetate utilization | 1.16 (Diols, including this compound) | Not specified | Acetate | Fed-batch experiment | acs.org |

Thermophilic Microorganisms in Fermentative Processes

Thermophilic microorganisms, which thrive at elevated temperatures (above 45°C), offer several advantages for fermentative this compound production, including reduced risk of bacterial contamination, lower cooling costs, and potentially faster reaction rates. sciepublish.comresearchgate.netdokumen.pubresearchgate.netnih.govfrontiersin.org While many thermophiles naturally produce 2,3-butanediol, some can also produce this compound. researchgate.netresearchgate.net